N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC17433217
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H16BrNO4 |
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Molecular Weight | 378.2 g/mol |
IUPAC Name | N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |
Standard InChI | InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20) |
Standard InChI Key | XNTDZGZRWZRAMI-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC |
Introduction
Chemical Structure and Properties
Structural Characterization
N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide features a central acetamide group bonded to a 2-(3-bromobenzoyl)-4,5-dimethoxyphenyl backbone. Key structural attributes include:
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Bromine substitution: A bromine atom at the meta position of the benzoyl group enhances electrophilicity, potentially influencing binding interactions .
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Methoxy groups: The 4,5-dimethoxy configuration on the phenyl ring may improve solubility and modulate electronic effects.
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Number | 886493-93-2 |
IUPAC Name | N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |
Molecular Formula | |
Molecular Weight | 378.22 g/mol |
SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC |
InChI Key | UXOGQEVNPGAEDU-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step sequence:
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Acylation: Reaction of 4,5-dimethoxyaniline with 3-bromobenzoyl chloride forms the intermediate 2-(3-bromobenzoyl)-4,5-dimethoxyaniline.
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Acetylation: Treatment with acetic anhydride introduces the acetamide group .
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield |
---|---|---|
1 | 3-Bromobenzoyl chloride, DCM, 0–5°C, 12h | 72% |
2 | Acetic anhydride, pyridine, RT, 6h | 85% |
Scalability and Optimization
Industrial-scale production faces challenges due to:
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Purification difficulties: Similar brominated acetamides require column chromatography for isolation, limiting cost-effectiveness .
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Side reactions: Competing ortho-acylation or over-bromination may necessitate strict temperature control.
Physicochemical Properties
Solubility and Stability
Data specific to this compound are unavailable, but structural analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.
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Stability: Susceptibility to hydrolytic cleavage of the amide bond under strongly acidic/basic conditions .
Supplier | Country | Purity | Price (mg) |
---|---|---|---|
Fluorochem Ltd. | United Kingdom | >95% | $220 |
Oakwood Products, Inc. | United States | >98% | $250 |
BromOrganics Corporation | United States | >90% | $195 |
Future Research Directions
Critical gaps include:
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In vitro screening: Anticancer, antimicrobial, and antiviral assays.
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Metabolic studies: Identification of cytochrome P450 isoforms involved in detoxification.
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Formulation development: Nanoencapsulation to enhance bioavailability.
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